![molecular formula C39H38Br2Cl2N2 B14197458 3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] CAS No. 917947-63-8](/img/structure/B14197458.png)
3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two indole moieties connected by a methylene bridge, with bromopentyl and chlorophenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] typically involves the condensation of appropriate indole derivatives with methylene bridging agents. One common synthetic route includes the reaction of 1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole with formaldehyde under acidic conditions to form the methylene bridge. The reaction is usually carried out at elevated temperatures to ensure complete condensation and high yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.
Chemical Reactions Analysis
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromopentyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biomolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties. Indole derivatives are known for their anticancer, antiviral, and antimicrobial activities, making this compound a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole moieties can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromopentyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity to certain receptors, modulating cellular pathways and exerting biological effects .
Comparison with Similar Compounds
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] can be compared with other similar compounds, such as:
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]: This compound has a similar structure but with bromophenyl substituents instead of chlorophenyl. The presence of bromine atoms may affect its reactivity and biological activity.
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]: This compound lacks the halogen substituents on the phenyl rings, which may result in different chemical and biological properties.
The uniqueness of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole] lies in its specific substituents, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
917947-63-8 |
|---|---|
Molecular Formula |
C39H38Br2Cl2N2 |
Molecular Weight |
765.4 g/mol |
IUPAC Name |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-(4-chlorophenyl)indol-3-yl]methyl]-2-(4-chlorophenyl)indole |
InChI |
InChI=1S/C39H38Br2Cl2N2/c40-23-7-1-9-25-44-36-13-5-3-11-32(36)34(38(44)28-15-19-30(42)20-16-28)27-35-33-12-4-6-14-37(33)45(26-10-2-8-24-41)39(35)29-17-21-31(43)22-18-29/h3-6,11-22H,1-2,7-10,23-27H2 |
InChI Key |
RKTJASPRCJBJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCCCBr)C3=CC=C(C=C3)Cl)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
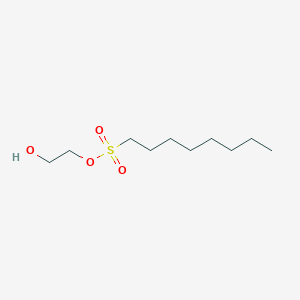
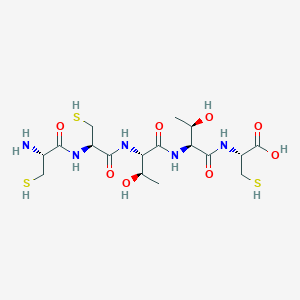
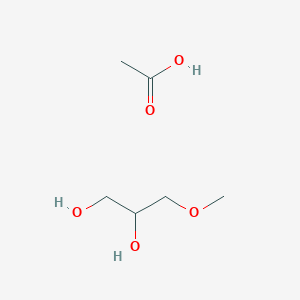
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

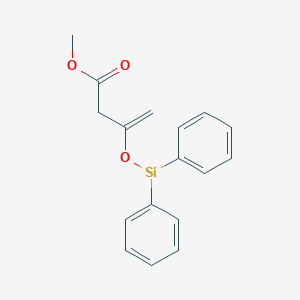
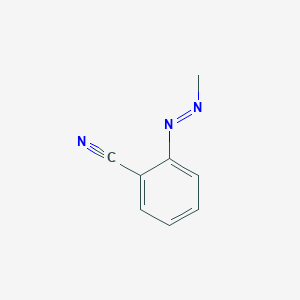
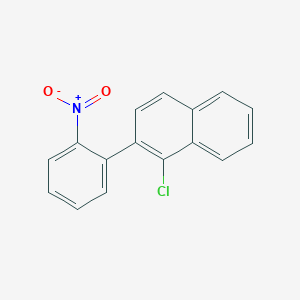
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
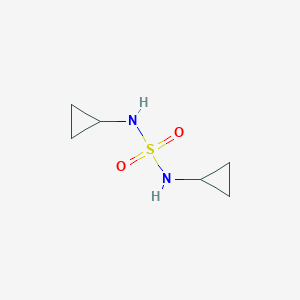
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
